Elevated Lipophilicity (LogP) Relative to the Unsubstituted N-Benzyl Parent
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine exhibits a computed logP of 2.91550, which is 0.56 log units higher than the unsubstituted N-benzylprop-2-en-1-amine (logP 2.3531) . This increase aligns with the Hansch π-value contribution of the para-ethyl group (~0.56) and places the compound in an optimal range for passive membrane permeability. The elevated lipophilicity is expected to enhance partitioning into lipid bilayers and hydrophobic protein binding pockets relative to the unsubstituted or para-methyl analogs, without exceeding the logP >5 threshold associated with poor solubility and promiscuous binding.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = 2.91550 (computed) ; LogP = 2.5246 alternative computed value |
| Comparator Or Baseline | N-Benzylprop-2-en-1-amine (CAS 4383-22-6): LogP = 2.3531 |
| Quantified Difference | ΔLogP = +0.56 (target – comparator, using 2.91550 value) |
| Conditions | Computational prediction (ALOGPS or similar algorithm); comparative values sourced from Chemsrc database entries. |
Why This Matters
The logP increase of 0.56 units translates to an approximately 3.6-fold increase in octanol–water partition coefficient, which may directly improve membrane permeability and oral bioavailability in drug discovery programs.
